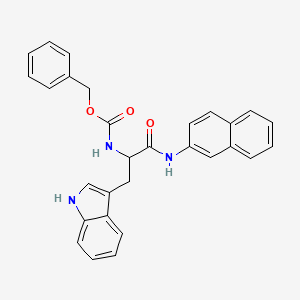
Tert-butylphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butylphenylsilane is an organosilicon compound with the chemical formula C10H16Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a silicon atom bonded to a tert-butyl group and a phenyl group, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Tert-butylphenylsilane can be synthesized through several methods. One common method involves the reaction of phenylsilane with tert-butyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5SiH3+(CH3)3CCl→C6H5SiH2C(CH3)3+HCl
Another method involves the hydrosilylation of tert-butylacetylene with phenylsilane in the presence of a platinum catalyst. This reaction is typically carried out under mild conditions and yields high purity this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors and advanced catalysts to achieve high yields and purity. The use of platinum-based catalysts is common in industrial settings due to their efficiency and selectivity.
化学反应分析
Types of Reactions
Tert-butylphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butylphenylsilanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phenylsilane using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form various substituted silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine); reactions are often conducted in the presence of a catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Tert-butylphenylsilanol
Reduction: Phenylsilane
Substitution: Various substituted silanes depending on the electrophile used
科学研究应用
Tert-butylphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of silane-based polymers and materials.
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing pharmaceuticals.
Medicine: this compound derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives. The compound is also utilized in the manufacture of electronic components and semiconductors.
作用机制
The mechanism of action of tert-butylphenylsilane involves its ability to form stable carbon-silicon bonds. The silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows this compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved in its reactions are primarily related to its silicon center and the surrounding substituents.
相似化合物的比较
Similar Compounds
Phenylsilane: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
Tert-butylsilane: Lacks the phenyl group, resulting in different reactivity and applications.
Diphenylsilane: Contains two phenyl groups, leading to different steric and electronic properties.
Uniqueness
Tert-butylphenylsilane is unique due to the presence of both a tert-butyl group and a phenyl group. This combination provides a balance of steric hindrance and electronic effects, making it a versatile reagent in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
属性
CAS 编号 |
17873-11-9 |
|---|---|
分子式 |
C10H16Si |
分子量 |
164.32 g/mol |
IUPAC 名称 |
tert-butyl(phenyl)silane |
InChI |
InChI=1S/C10H16Si/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,11H2,1-3H3 |
InChI 键 |
LLBSSEQAXQNVPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[SiH2]C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


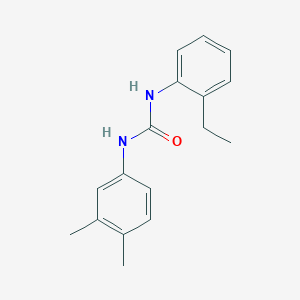
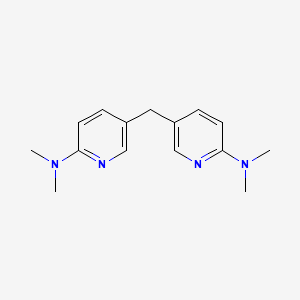
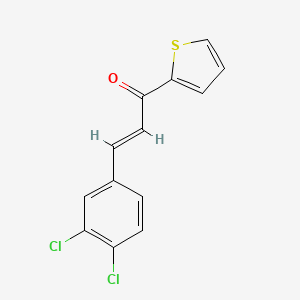
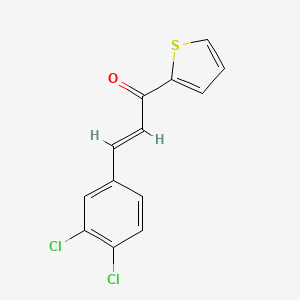
![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
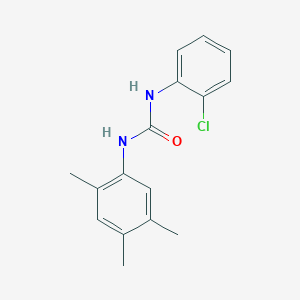


![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)



